H-SER-LYS-PRO-ASP-ASN-PRO-GLY-GLU-ASP-ALA-PRO-ALA-GLU-ASP-MET-ALA-ARG-TYR-TYR-SER-ALA-LEU-ARG-HIS-TY
CAS No.: 150138-78-6
Cat. No.: VC0132019
Molecular Formula: C175H269N53O54S1
Molecular Weight: 4011.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 150138-78-6 |
---|---|
Molecular Formula | C175H269N53O54S1 |
Molecular Weight | 4011.4 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
Neuropeptide Y (3-36) Human is identified by the amino acid sequence H-SER-LYS-PRO-ASP-ASN-PRO-GLY-GLU-ASP-ALA-PRO-ALA-GLU-ASP-MET-ALA-ARG-TYR-TYR-SER-ALA-LEU-ARG-HIS-TYR-ILE-ASN-LEU-ILE-THR-ARG-GLN-ARG-TYR-NH2, representing residues 3-36 of the full-length human Neuropeptide Y. This peptide is cataloged under CAS number 150138-78-6 and is also known by several synonyms including NPY 3-36, SKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2, and Neuropeptide Y Fragment 3-36 Human, Rat .
The peptide belongs to the broader family of Neuropeptide Y-related peptides, which play crucial roles in various physiological processes. The terminal amide group (NH2) is a significant structural feature that enhances the peptide's stability and biological activity compared to the free acid form .
Physicochemical Properties
The physicochemical properties of Neuropeptide Y (3-36) Human contribute significantly to its biological behavior and applications in research contexts. The compound presents the following key characteristics:
Property | Value |
---|---|
Molecular Formula | C175H269N53O54S1 |
Molecular Weight | 4011.4 g/mol |
Physical State | Solid |
Color | White to off-white |
Recommended Storage | -20°C |
MDL Number | MFCD00675824 |
Biological Functions and Mechanisms
Role in Appetite Regulation
Neuropeptide Y (3-36) Human has been extensively studied for its role in appetite regulation and energy homeostasis. Research indicates that this peptide fragment is primarily associated with food intake mechanisms, functioning as a critical signaling molecule within the central nervous system .
The peptide acts through specific receptors in the hypothalamus, a brain region central to appetite control. Unlike the full-length Neuropeptide Y (which primarily activates Y1 receptors), NPY (3-36) demonstrates selective binding to Y2 and Y5 receptors, resulting in distinct physiological responses. This receptor selectivity is crucial for understanding the peptide's role in suppressing food intake, contrasting with the orexigenic (appetite-stimulating) effects of the full-length peptide.
Signaling Pathways and Regulatory Functions
Beyond appetite regulation, Neuropeptide Y (3-36) Human participates in multiple signaling pathways that influence various physiological processes. The peptide exhibits characteristics typical of biologically active peptides, including roles in:
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Neural signaling and communication
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Metabolic regulation
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Interaction with various biological receptors
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Modulation of hormone release
The peptide's sequence includes several amino acids known for their importance in protein-protein interactions and enzymatic activity, suggesting potential multifunctional roles in biological systems . Its terminal amide group enhances stability in physiological conditions, allowing for prolonged activity within biological systems.
Structural Comparisons with Related Peptides
Relationship to Full-Length NPY and Other Fragments
Neuropeptide Y (3-36) Human represents a specific fragment of the full-length Neuropeptide Y, lacking the first two amino acids of the complete 36-amino acid sequence. This structural difference significantly impacts receptor selectivity and biological function.
Several other NPY fragments have been identified and studied, including NPY (1-24), which has the sequence YPSKPDNPGEDAPAEDMARYYSAL-NH2 (CAS 131448-51-6) . These fragments exhibit distinct biological activities and receptor affinities, highlighting the functional importance of specific regions within the NPY sequence.
The table below compares key characteristics of Neuropeptide Y (3-36) Human with related peptides:
Peptide | Amino Acid Length | CAS Number | Key Receptors | Primary Effect |
---|---|---|---|---|
NPY (3-36) Human | 34 | 150138-78-6 | Y2, Y5 | Appetite suppression |
NPY (1-24) Human | 24 | 131448-51-6 | Partial activity | Reduced receptor activation |
Full-length NPY | 36 | Varies by species | Y1, Y2, Y4, Y5 | Appetite stimulation |
This comparative analysis demonstrates how subtle changes in peptide sequence can dramatically alter biological function, providing valuable insights for peptide-based drug design.
Species Conservation and Variations
The sequence of Neuropeptide Y is highly conserved across mammalian species, reflecting its fundamental biological importance. The human and rat versions of NPY (3-36) share identical sequences, enabling researchers to use findings from rodent models to inform human applications .
This evolutionary conservation suggests that the peptide's structure has been optimized through natural selection to maintain critical physiological functions. Comparative studies across species provide insights into the structural elements essential for biological activity versus those that may tolerate modification without loss of function.
Analytical Methods and Characterization
Synthesis and Purification Techniques
The commercial production of Neuropeptide Y (3-36) Human typically employs solid-phase peptide synthesis techniques, followed by purification using high-performance liquid chromatography (HPLC). These methods yield products with high purity suitable for research applications.
Quality control measures include mass spectrometry to confirm molecular weight, amino acid analysis to verify sequence composition, and bioactivity assays to ensure functional integrity. These analytical approaches are essential for ensuring consistent quality in research-grade peptide preparations.
Detection and Quantification Methods
Research involving Neuropeptide Y (3-36) Human employs various analytical techniques for detection and quantification, including:
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Enzyme-linked immunosorbent assays (ELISA)
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Radioimmunoassay (RIA)
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Liquid chromatography-mass spectrometry (LC-MS)
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Western blot with specific antibodies
These methods allow researchers to measure peptide levels in biological samples, monitor degradation kinetics, and assess pharmacokinetic parameters in experimental models. The selection of appropriate analytical techniques depends on the specific research objectives and the complexity of the biological matrix being analyzed.
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